molecular formula C24H20BrN5O4S B2811626 (4-((3-Bromophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone CAS No. 887221-18-3

(4-((3-Bromophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone

Cat. No.: B2811626
CAS No.: 887221-18-3
M. Wt: 554.42
InChI Key: WAWWUOGAMLPIOP-UHFFFAOYSA-N
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Description

(4-((3-Bromophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone is a useful research compound. Its molecular formula is C24H20BrN5O4S and its molecular weight is 554.42. The purity is usually 95%.
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Biological Activity

Overview

The compound (4-((3-Bromophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone is a complex organic molecule with significant potential in medicinal chemistry due to its unique structural features. It incorporates multiple functional groups including a bromophenyl moiety, furan rings, and a thiazolo-triazole core, which are known to contribute to various biological activities.

PropertyValue
IUPAC Name1-[4-[(3-bromophenyl)-[2-(furan-2-yl)-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]methyl]piperazin-1-yl]ethanone
Molecular FormulaC24H20BrN5O4S
Molecular Weight554.4 g/mol
CAS Number887221-23-0

Anticancer Activity

Recent studies have highlighted the anticancer properties of triazole derivatives. The compound's structure suggests it may interact with tubulin and other cellular targets involved in cancer progression. For instance, molecular docking studies indicate that compounds with similar structures exhibit strong binding affinities to tubulin, which is critical for cell division and proliferation .

In vitro assays have shown that derivatives of this compound can inhibit the growth of various cancer cell lines. Growth inhibition percentages (PGI) were recorded for several cell lines:

Cell LinePGI (%)
UO-31 (Renal)37.17
EKVX (Lung)36.57
MCF7 (Breast)33.43

These results indicate that the compound may serve as a lead structure for developing new anticancer agents.

Antimicrobial and Antifungal Activity

The compound's potential as an antimicrobial agent has also been explored. Triazole derivatives are known for their broad-spectrum activity against bacteria and fungi. Studies have shown that compounds with a similar thiazole-triazole framework exhibit significant antimicrobial effects, often attributed to their ability to disrupt cellular processes in pathogens .

Case Study Example:
A study involving the synthesis of related triazoles demonstrated that increasing the length of alkyl chains on the triazole ring enhanced antimicrobial efficacy. The most active compound from this series exhibited strong antifungal properties against common pathogens such as Candida albicans and Aspergillus niger.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in DNA replication or repair, leading to apoptosis in cancer cells.
  • Receptor Modulation : It can bind to various receptors influencing cell signaling pathways related to growth and survival.
  • Antimicrobial Action : The disruption of cell wall synthesis in bacteria and fungi is a proposed mechanism for its antimicrobial effects.

Properties

IUPAC Name

[4-[(3-bromophenyl)-[2-(furan-2-yl)-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]methyl]piperazin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20BrN5O4S/c25-16-5-1-4-15(14-16)19(28-8-10-29(11-9-28)22(31)18-7-3-13-34-18)20-23(32)30-24(35-20)26-21(27-30)17-6-2-12-33-17/h1-7,12-14,19,32H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAWWUOGAMLPIOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(C2=CC(=CC=C2)Br)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O)C(=O)C6=CC=CO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20BrN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

554.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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